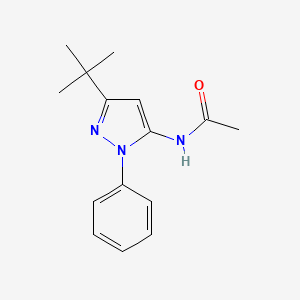
(2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly used as a research tool to study various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of (2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide involves the inhibition of HDACs. HDACs remove acetyl groups from histones, leading to a more compact chromatin structure and decreased gene expression. Inhibition of HDACs by this compound leads to increased acetylation of histones, leading to a more open chromatin structure and increased gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects and can be used to study the role of HDACs in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide in lab experiments include its specificity for HDACs, its ability to induce changes in gene expression, and its potential applications in cancer research and neurological disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
For research involving (2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide include studying its potential applications in epigenetic therapy for cancer and neurological disorders. Further research is also needed to fully understand its mechanisms of action and potential side effects. Additionally, research can be done to develop more potent and specific HDAC inhibitors based on the structure of this compound.
Synthesemethoden
The synthesis of (2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide involves the reaction of 4-methyl-2-thiazolamine with 3-oxo-1H-isoindole-2-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide is commonly used as a research tool to study various biochemical and physiological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression regulation. This inhibition can lead to changes in gene expression and can be used to study the role of specific genes in various biological processes.
Eigenschaften
IUPAC Name |
(2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-8-21-15(16-9)17-13(19)10(2)18-7-11-5-3-4-6-12(11)14(18)20/h3-6,8,10H,7H2,1-2H3,(H,16,17,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJASYHKCWYTUPT-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)[C@@H](C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)




![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)

![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)


![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)
